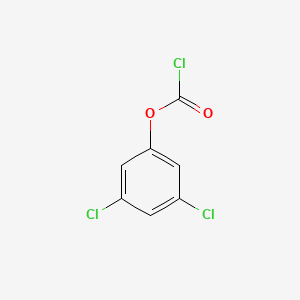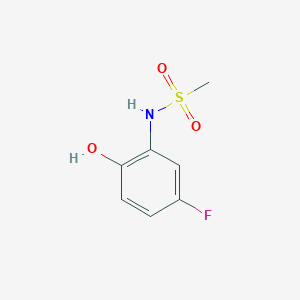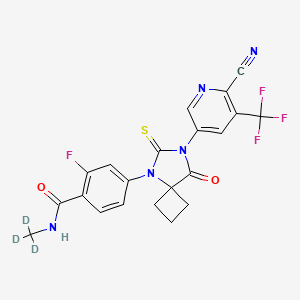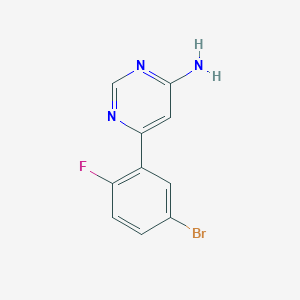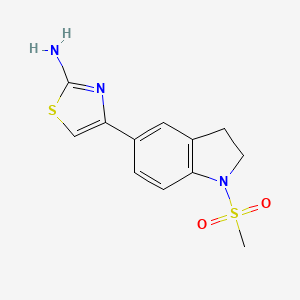
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine is a compound that combines the structural features of indole and thiazole rings. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Thiazole derivatives also exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties . The combination of these two heterocyclic systems in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.
准备方法
The synthesis of 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common synthetic route starts with the preparation of the indole derivative, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the indole and thiazole rings under appropriate conditions to yield the target compound.
化学反应分析
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings. .
科学研究应用
作用机制
The mechanism of action of 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The thiazole ring can also interact with biological targets, enhancing the compound’s overall activity. The combination of these interactions leads to the compound’s diverse biological effects, including inhibition of microbial growth, reduction of inflammation, and induction of cancer cell death .
相似化合物的比较
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine can be compared with other indole and thiazole derivatives:
Indole derivatives: Compounds like indomethacin and tryptophan share the indole scaffold and exhibit anti-inflammatory and biological activities, respectively.
Thiazole derivatives: Compounds such as sulfathiazole and ritonavir contain the thiazole ring and are known for their antimicrobial and antiviral properties.
Unique features: The combination of indole and thiazole rings in this compound provides a unique structural framework that enhances its biological activity and potential therapeutic applications
属性
分子式 |
C12H13N3O2S2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3O2S2/c1-19(16,17)15-5-4-9-6-8(2-3-11(9)15)10-7-18-12(13)14-10/h2-3,6-7H,4-5H2,1H3,(H2,13,14) |
InChI 键 |
QEXTYLCUVYOQSE-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


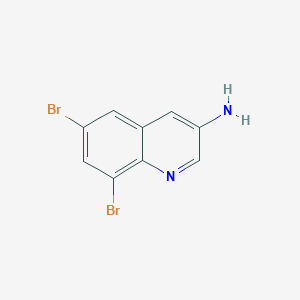
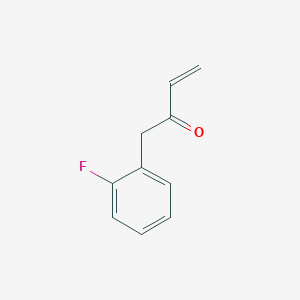
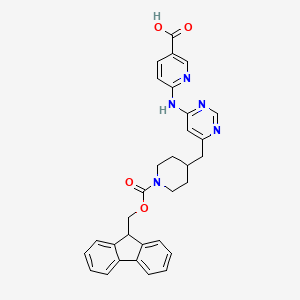
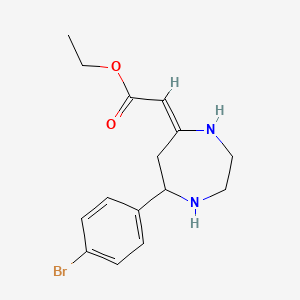
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)

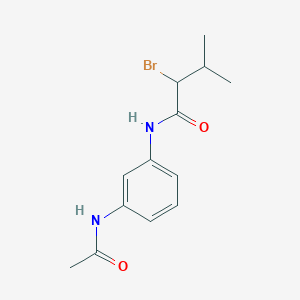

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-pyridin-2-ylvinyl]-6,7-dihydro-1-benzothien-2-yl}acetamide hydrochloride](/img/structure/B15128736.png)
